1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

Liquid-liquid extraction Azeotropic separation Fluorinated solvent recovery

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate (CAS 403842-84-2), also designated as [C8mim][OTf] or [OMIM][OTf], is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the imidazolium triflate family. Its molecular formula is C13H23F3N2O3S, with a molecular weight of 344.39–344.40 g/mol.

Molecular Formula C13H23F3N2O3S
Molecular Weight 344.4 g/mol
CAS No. 403842-84-2
Cat. No. B1284217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
CAS403842-84-2
Molecular FormulaC13H23F3N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H23N2.CHF3O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)8(5,6)7/h10-12H,3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1
InChIKeyBCVMAYRUJBXMAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate: Technical Profile and Core Properties


1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate (CAS 403842-84-2), also designated as [C8mim][OTf] or [OMIM][OTf], is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the imidazolium triflate family. Its molecular formula is C13H23F3N2O3S, with a molecular weight of 344.39–344.40 g/mol . Key reported physical properties include a density of 1.19–1.20 g/cm³ at 20–25°C, a dynamic viscosity of 225 cP at 25°C, an ionic conductivity of 0.58 mS/cm at 24°C, and a melting point below ambient temperature (approximately -20°C) [1]. This compound is distinguished by the combination of a long octyl chain on the cation and the triflate (trifluoromethanesulfonate) anion, which imparts a balance of moderate hydrophobicity and relatively low viscosity compared to other hydrophobic ionic liquids [2][3].

Why 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate Cannot Be Replaced by Generic Ionic Liquids


Within the imidazolium triflate class, seemingly minor structural variations—such as alkyl chain length or anion identity—translate into substantial, quantifiable differences in key performance metrics. The C8 (octyl) chain on 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate ([C8mim][OTf]) is not an arbitrary choice; it directly controls the compound's hydrophobicity, viscosity, and extraction selectivity compared to its C4 or C6 analogs [1][2]. Furthermore, the triflate ([OTf]) anion confers a distinct thermal stability profile and intermediate CO2 absorption capacity relative to other common anions like [BF4] or [NTf2] [3]. As a result, substituting [C8mim][OTf] with a different ionic liquid—even one of the same class—without quantitative validation risks process failure, whether in liquid-liquid extraction efficiency, enzymatic reaction yield, or electrochemical stability. The following evidence details the precise, measurable advantages that justify the specific selection of this compound over its closest competitors.

Quantitative Differentiators of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate Against Alternatives


Enhanced Separation Selectivity for Fluorinated Alcohol-Water Azeotropes

In the separation of 2,2,3,3-tetrafluoro-1-propanol (TFP) from water, 1-methyl-3-octylimidazolium trifluoromethanesulfonate ([OMIM][OTf]) exhibits superior extraction performance compared to its shorter-chain analog, 1-hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf]). Experimental liquid-liquid equilibrium (LLE) data at 298.15 K and 101.3 kPa show that [OMIM][OTf] achieves a higher partition ratio and selectivity for TFP, directly attributable to the increased hydrophobicity from the longer octyl chain [1].

Liquid-liquid extraction Azeotropic separation Fluorinated solvent recovery

Moderate Hydrophobicity Optimizes Solubility for Antitubercular Drugs

The solubility of two antitubercular drugs, pyrazinecarboxamide and isoniazid, was quantified in a series of imidazolium ionic liquids. Both drugs showed reduced solubility in ionic liquids containing the hydrophobic triflate anion ([OTf]) compared to more hydrophilic anions like [BF4] and [PF6]. Importantly, within the [OTf] series, increasing the alkyl chain length from C4 ([C4mim][OTf]) to C8 ([C8mim][OTf]) led to a further, quantifiable decrease in drug solubility. This data provides a precise solubility profile for [C8mim][OTf] that is essential for designing controlled-release formulations or extraction processes where moderate solute retention is desired [1].

Pharmaceutical formulation Drug solubility Hydrophobicity screening

Immiscibility Enables Continuous Enzymatic Ester Production

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate ([Omim][TfO]) demonstrates a unique phase behavior: it is immiscible with fatty acid ester products, such as those formed from the transesterification of butyl alcohol and vinyl laurate. This immiscibility is the key to a continuous production and in-situ separation process. In a double-layer continuous stirred tank reactor, the ester product forms a separate phase, allowing for continuous removal without disrupting the enzymatic reaction. This system was operated stably for at least 5 days without loss of the ionic liquid [1].

Biocatalysis Process intensification Fatty acid ester production

Lower Viscosity vs. Tetrafluoroborate Analog for Improved Mass Transport

A direct comparison of physical properties reveals a significant advantage for 1-methyl-3-octylimidazolium trifluoromethanesulfonate ([C8mim][OTf]) over its tetrafluoroborate counterpart ([C8mim][BF4]). At room temperature, [C8mim][OTf] exhibits a dynamic viscosity of 225 cP, whereas [C8mim][BF4] is reported to have a substantially higher viscosity of 422 stokes (equivalent to a dynamic viscosity >400 cP based on its density of 1.12 g/mL) . The lower viscosity of [C8mim][OTf] is critical for applications where efficient mass and ion transport is required, such as in electrolytes or liquid-liquid extraction.

Ionic liquid viscosity Mass transfer Electrochemical applications

Intermediate CO2 Absorption Capacity in Triflate Series

The triflate ([OTf]) anion confers a specific CO2 absorption capacity that falls between that of the more absorptive [NTf2] anion and the less absorptive [BF4] and [PF6] anions. A study on the effects of anions on CO2 absorption capacity established the trend BF4 < DCA < PF6 < TfO < Tf2N. Therefore, 1-methyl-3-octylimidazolium trifluoromethanesulfonate ([C8mim][TfO]) offers an intermediate CO2 absorption capacity, which can be advantageous for designing processes where excessive absorption or difficult regeneration are concerns [1].

CO2 capture Gas separation Anion effect

High-Impact Applications for 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate


Recovery of Fluorinated Solvents via Liquid-Liquid Extraction

This ionic liquid is specifically recommended for the extraction of 2,2,3,3-tetrafluoro-1-propanol (TFP) from aqueous streams. As demonstrated by liquid-liquid equilibrium data, [OMIM][OTf] exhibits higher selectivity for TFP compared to its C6 analog [HMIM][OTf], enabling a more efficient separation process with reduced solvent usage and lower energy costs [1].

Continuous Biocatalytic Production of Fatty Acid Esters

Leverage the immiscibility of fatty acid ester products in [Omim][TfO] to design a continuous stirred-tank reactor with integrated product separation. This process eliminates downstream separation steps, improves operational stability (>5 days), and represents a significant process intensification over batch methods using conventional solvents [2].

Electrolyte Component in Moderate-Viscosity Electrochemical Devices

For applications such as supercapacitors or batteries where ionic conductivity and mass transport are critical, [C8mim][OTf] offers a substantial advantage over [C8mim][BF4]. Its viscosity is approximately 50% lower (225 cP vs. >400 cP), which translates to faster ion diffusion and improved power density. This makes it a preferred choice for high-rate or low-temperature electrochemical applications .

Controlled Solubility Medium for Drug Formulation Research

The solubility profile of [C8mim][OTf] for antitubercular drugs like pyrazinecarboxamide and isoniazid is well-characterized, showing reduced solubility compared to more hydrophilic ILs. This data allows formulators to select this ionic liquid for studies where controlled release, precipitation, or extraction of active pharmaceutical ingredients is desired, enabling predictable phase behavior [3].

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